Dodecahydrodibenzofuran
Overview
Description
Dodecahydrodibenzofuran is a chemical compound with the molecular formula C12H20O. It is a colorless to almost colorless clear liquid with a boiling point of 259°C and a specific gravity of 1.00 at 20°C . This compound is a derivative of dibenzofuran, where the aromatic rings are fully hydrogenated, resulting in a saturated bicyclic structure.
Preparation Methods
Dodecahydrodibenzofuran can be synthesized through the hydrogenation of dibenzofuran. The process involves the use of hydrogen gas under high pressure in the presence of a catalyst, typically platinum, palladium, or ruthenium supported on mesoporous silica (SBA-15) . The reaction conditions include elevated temperatures and pressures to ensure complete hydrogenation of the aromatic rings.
Chemical Reactions Analysis
Dodecahydrodibenzofuran undergoes various chemical reactions, including:
Hydrogenation: The compound can be further hydrogenated under specific conditions to produce fully saturated hydrocarbons.
Oxidation: It can be oxidized to form various oxygenated derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or peroxides for oxidation, and halogens or other electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dodecahydrodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of hydrogenation and hydrodeoxygenation reactions.
Mechanism of Action
The mechanism of action of dodecahydrodibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its hydrogenated derivatives can act as intermediates in the hydrodeoxygenation process, where they undergo further reactions to produce fully deoxygenated hydrocarbons . The molecular targets and pathways involved in these reactions include the catalytic sites on the supported metal catalysts and the hydrogenation and deoxygenation pathways.
Comparison with Similar Compounds
Dodecahydrodibenzofuran can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which has aromatic rings and is less hydrogenated.
Tetrahydrodibenzofuran: A partially hydrogenated derivative with some aromatic character remaining.
Hexahydrodibenzofuran: Another partially hydrogenated derivative with more hydrogenation than tetrahydrodibenzofuran but less than this compound.
The uniqueness of this compound lies in its fully hydrogenated structure, which makes it a valuable intermediate in various chemical processes and a subject of interest in scientific research.
Properties
IUPAC Name |
1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNMGZRUWMVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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